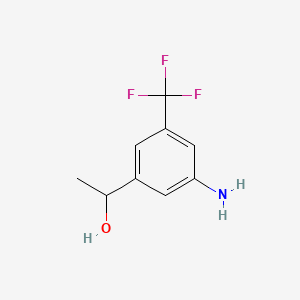

3-Amino-alpha-methyl-5-(trifluoromethyl)benzenemethanol

Description

Properties

CAS No. |

42818-60-0 |

|---|---|

Molecular Formula |

C9H10F3NO |

Molecular Weight |

205.18 g/mol |

IUPAC Name |

1-[3-amino-5-(trifluoromethyl)phenyl]ethanol |

InChI |

InChI=1S/C9H10F3NO/c1-5(14)6-2-7(9(10,11)12)4-8(13)3-6/h2-5,14H,13H2,1H3 |

InChI Key |

ATRKQTIVYKNDOH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC(=C1)N)C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Preparation of 3,5-bis(trifluoromethyl)benzyl alcohol

- Starting material: 3,5-bis(trifluoromethyl)-halobenzene (commonly bromide or chloride).

- Reagent: Formation of the corresponding organomagnesium halide (Grignard reagent) by reaction with magnesium in anhydrous tetrahydrofuran (THF) or mixtures of aliphatic ethers and aromatic hydrocarbons.

- Formylation: The Grignard reagent is reacted with solid paraformaldehyde (preferred over gaseous formaldehyde due to toxicity and handling issues) at controlled temperatures (~45 °C).

- Hydrolysis: The organomagnesium intermediate is hydrolyzed with aqueous mineral acid (e.g., sulfuric acid or hydrochloric acid) to yield 3,5-bis(trifluoromethyl)benzyl alcohol.

- Isolation: The product is isolated by phase separation and purification via crystallization or distillation.

This method yields high purity benzyl alcohol intermediates suitable for further functionalization.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| (a) | 3,5-bis(trifluoromethyl)-bromobenzene + Mg in THF | Formation of 3,5-bis(trifluoromethyl)phenylmagnesium bromide |

| (b) | Addition of solid paraformaldehyde at 45 °C | Formation of organomagnesium hydroxymethyl intermediate |

| (c) | Hydrolysis with 20% H2SO4 at 20 °C | 3,5-bis(trifluoromethyl)benzyl alcohol obtained (yield >90%) |

Reference: US Patent US20070135662A1

Introduction of the Amino Group and Alpha-Methyl Substitution

The amino and alpha-methyl groups are introduced through reductive amination or nucleophilic addition strategies on appropriately functionalized intermediates.

Nucleophilic Addition of Trifluoromethyl Reagents to β-Keto or α-Amino Aldehydes

- Trifluoromethylation: The Ruppert–Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF3) is used to introduce trifluoromethyl groups onto β-keto or α-amino aldehydes in dry THF at low temperatures (around 4 °C) under inert atmosphere.

- Initiators: Cesium fluoride (CsF) initiates the reaction, forming trimethylsilyl ethers.

- Hydrolysis: Subsequent treatment with tetrabutylammonium fluoride hydrate (TBAF·3H2O) yields trifluoromethylated alcohols.

- Reduction: Lithium aluminum hydride (LiAlH4) reduction of trifluoromethylated oximes or related intermediates in dry diethyl ether at 4 °C to room temperature affords trifluoromethylated amino alcohols.

- Isolation: Amino alcohols are isolated as hydrochloride salts after aqueous workup.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| (a) | β-Keto or α-amino aldehyde + TMSCF3 + CsF in THF at 4 °C | Formation of trifluoromethylated silyl ethers |

| (b) | Addition of TBAF·3H2O | Hydrolysis to trifluoromethylated alcohols |

| (c) | LiAlH4 reduction in Et2O at 4 °C to RT | Formation of trifluoromethylated amino alcohols |

Reference: MDPI Molecules, 2022

Amination via Epoxide Ring Opening

- β-Amino-α-trifluoromethyl alcohols can also be synthesized by nucleophilic ring opening of trifluoromethylated epoxides with ammonia or amines.

- Reaction conditions vary from ambient temperature to 60 °C, often solvent-free.

- This method yields β-amino-α-trifluoromethyl alcohols with good selectivity and yields (66–83%).

Reference: PMC Article on β-amino-α-trifluoromethyl alcohols synthesis

Halogenation and Further Functionalization

- The benzyl alcohol intermediate can be converted into benzyl halides (chlorides, bromides) by reaction with halogenating agents such as phosphorus tribromide (PBr3) or hydrobromic acid in the presence of sulfuric acid.

- These benzyl halides serve as versatile intermediates for nucleophilic substitution reactions to introduce amino groups or other functionalities.

| Halogenation Method | Reagents/Conditions | Product Yield and Notes |

|---|---|---|

| PBr3 | Reaction with benzyl alcohol at controlled temperature | High yield benzyl bromide |

| HBr + H2SO4 | Heating benzyl alcohol with aqueous HBr and sulfuric acid | Yields benzyl bromide with >99% yield |

Reference: US Patent US20070135662A1

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|

| Formation of Grignard reagent | Mg + 3,5-bis(trifluoromethyl)-bromobenzene in THF | 3,5-bis(trifluoromethyl)phenylmagnesium bromide | Exothermic, controlled temp ~45 °C |

| Formylation | Addition of solid paraformaldehyde at 45 °C | Organomagnesium hydroxymethyl intermediate | High yield benzyl alcohol (>90%) |

| Hydrolysis | Aqueous H2SO4 (20%) at 20 °C | 3,5-bis(trifluoromethyl)benzyl alcohol | Isolated by crystallization/distillation |

| Halogenation | PBr3 or HBr + H2SO4, heating | Benzyl halides (bromide/chloride) | Yields >99% |

| Trifluoromethylation | TMSCF3 + CsF in THF at 4 °C | Trifluoromethylated silyl ethers | 81–95% yields |

| Hydrolysis of silyl ethers | TBAF·3H2O addition | Trifluoromethylated alcohols | Efficient conversion |

| Reduction to amino alcohols | LiAlH4 in Et2O, 4 °C to RT | Trifluoromethylated amino alcohols | Isolated as hydrochloride salts |

| Epoxide ring opening | Ammonia or amines, ambient to 60 °C, solvent-free | β-Amino-α-trifluoromethyl alcohols | 66–83% yields |

Research Findings and Notes

- The use of solid paraformaldehyde instead of gaseous formaldehyde significantly improves safety and handling without compromising yield in the formylation step.

- The Ruppert–Prakash reagent is a reliable trifluoromethyl source for nucleophilic addition to carbonyl compounds, enabling high yields of trifluoromethylated alcohols and amino alcohols.

- LiAlH4 reduction is effective for converting trifluoromethylated oximes or related intermediates into amino alcohols, with good stereochemical control possible depending on substrate.

- Epoxide ring opening with amines provides an alternative route to β-amino-α-trifluoromethyl alcohols, often under mild conditions and with good selectivity.

- Halogenation of benzyl alcohol intermediates is a versatile step for further functionalization, with phosphorus tribromide and hydrobromic acid being preferred reagents.

Chemical Reactions Analysis

Types of Reactions

3-Amino-alpha-methyl-5-(trifluoromethyl)benzenemethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.

Major Products Formed

Oxidation: Formation of 3-Amino-alpha-methyl-5-(trifluoromethyl)benzaldehyde.

Reduction: Formation of 3-Amino-alpha-methyl-5-(trifluoromethyl)benzylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Applications

The compound has been utilized as an intermediate in the synthesis of various biologically active molecules. Its structural features allow for modifications that can lead to the development of new pharmaceuticals.

Synthesis of β-amino-α-trifluoromethyl alcohols

A study highlighted methods for synthesizing β-amino-α-trifluoromethyl alcohols, which are derived from 3-amino-alpha-methyl-5-(trifluoromethyl)benzenemethanol. These compounds have shown potential as organocatalysts and precursors for peptidomimetics, indicating their versatility in organic synthesis .

Trifluoromethylated Benzyl Groups

Research demonstrated that substituting benzyl groups with trifluoromethyl groups can enhance stereoselectivity in glycosylation reactions. This property is particularly useful in carbohydrate chemistry, where high selectivity is crucial for synthesizing complex carbohydrates .

Biological Applications

The biological significance of 3-amino-alpha-methyl-5-(trifluoromethyl)benzenemethanol extends to its potential as an antitumor agent. The presence of the trifluoromethyl group enhances the compound's interaction with biological targets.

Antitumor Activity

Compounds related to 3-amino-alpha-methyl-5-(trifluoromethyl)benzenemethanol have been evaluated for their antitumor properties. For example, derivatives have shown significant activity against various cancer cell lines, with IC50 values indicating potent inhibition of cell proliferation .

Case Study: Synthesis and Evaluation

A notable study synthesized a series of β-amino-α-trifluoromethyl alcohols from 3-amino-alpha-methyl-5-(trifluoromethyl)benzenemethanol and evaluated their biological activities. The results indicated promising antitumor effects, with specific derivatives exhibiting IC50 values lower than 20 nM .

Case Study: Organocatalysis

Research has also explored the use of 3-amino-alpha-methyl-5-(trifluoromethyl)benzenemethanol as an organocatalyst in asymmetric synthesis. The compound facilitated various reactions with high yields and selectivity, showcasing its utility in synthetic organic chemistry .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-Amino-alpha-methyl-5-(trifluoromethyl)benzenemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated using standard atomic weights.

Functional Group Impact on Properties

- Trifluoromethyl (CF₃) Group : Enhances metabolic stability and lipophilicity across all compounds, improving membrane permeability .

- Alpha-Methyl Substitution: Unique to the target compound, this group may sterically hinder enzymatic degradation, increasing half-life compared to unmethylated analogs like [3-amino-5-CF₃]phenyl]methanol .

Biological Activity

3-Amino-alpha-methyl-5-(trifluoromethyl)benzenemethanol, a compound featuring both amino and trifluoromethyl functional groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, synthesis methods, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of 3-Amino-alpha-methyl-5-(trifluoromethyl)benzenemethanol can be represented as follows:

- IUPAC Name : 3-Amino-1-(trifluoromethyl)-2-(hydroxymethyl)benzene

- Molecular Formula : C10H10F3NO

- Molecular Weight : 221.19 g/mol

The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially leading to increased biological activity.

Pharmacological Properties

Research indicates that compounds with amino alcohol functionalities often exhibit a range of pharmacological activities. The following table summarizes key biological activities associated with similar compounds:

The biological activity of 3-Amino-alpha-methyl-5-(trifluoromethyl)benzenemethanol is thought to involve modulation of specific enzyme pathways and receptor interactions. For instance, similar amino alcohols have been reported to act as inhibitors of key enzymes involved in inflammatory processes, thereby reducing cytokine production and inflammation markers in vitro .

Synthesis Methods

The synthesis of 3-Amino-alpha-methyl-5-(trifluoromethyl)benzenemethanol can be achieved through various methods, including:

- Nucleophilic Addition : Utilizing trifluoromethylated reagents for the addition to carbonyl compounds.

- Reduction Reactions : Converting corresponding ketones or aldehydes into the desired alcohol form through reduction techniques.

These synthetic routes have been explored extensively in literature, highlighting their efficiency and yield .

Case Studies

-

Antimicrobial Activity :

A study demonstrated that derivatives of amino alcohols exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting that 3-Amino-alpha-methyl-5-(trifluoromethyl)benzenemethanol may possess similar effects . -

Cytotoxicity Against Cancer Cells :

In vitro assays showed that compounds with similar structures displayed cytotoxic effects on various cancer cell lines, indicating potential use in cancer therapy . The mechanism was linked to the induction of apoptosis through mitochondrial pathways. -

Neuroprotective Effects :

Research indicated that amino alcohols could protect neuronal cells from oxidative stress-induced damage, which is crucial for developing treatments for neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for 3-Amino-alpha-methyl-5-(trifluoromethyl)benzenemethanol, and what key intermediates should be prioritized?

Methodological Answer: Synthetic routes for benzenemethanol derivatives often involve sequential functionalization of the aromatic ring. For example, analogs like Mabuterol (a β-adrenergic agonist) are synthesized via Friedel-Crafts alkylation, followed by trifluoromethylation and amination steps . Key intermediates include:

- Benzyl alcohol precursors with protected amino groups to avoid side reactions during trifluoromethylation.

- Trifluoromethylated intermediates , synthesized using reagents like (trifluoromethyl)copper complexes or halogen exchange (Halex) reactions, as seen in related trifluoromethylphenol derivatives .

- Alpha-methylation can be achieved via Grignard reactions or reductive alkylation of ketone intermediates .

Q. How can researchers characterize the purity and structural integrity of 3-Amino-alpha-methyl-5-(trifluoromethyl)benzenemethanol using spectroscopic methods?

Methodological Answer:

Q. What physicochemical properties are critical for optimizing solubility and stability during experimental design?

Methodological Answer:

- LogP : The trifluoromethyl group increases lipophilicity (predicted LogP ~2.5), which may require co-solvents (e.g., DMSO or cyclodextrins) for aqueous solubility .

- pKa : The amino group (pKa ~9.5) can protonate under physiological conditions, influencing bioavailability. Adjust buffer pH (e.g., phosphate buffer at pH 7.4) to stabilize the compound .

- Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures (>150°C for similar benzenemethanol derivatives) .

Advanced Research Questions

Q. How does the trifluoromethyl group at the 5-position influence binding affinity in enzyme inhibition assays?

Methodological Answer: The electron-withdrawing trifluoromethyl group enhances binding to hydrophobic pockets in enzymes. For example:

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., microbial leucyl-tRNA synthetase). The CF3 group shows van der Waals interactions with nonpolar residues (e.g., Leu, Val) .

- Comparative Assays : Replace CF3 with CH3 or Cl in analogs. IC50 values typically decrease by 3–5 fold for CF3-containing derivatives due to improved hydrophobic matching .

Q. What strategies resolve discrepancies in reported bioactivity data for structural analogs?

Methodological Answer:

- Meta-Analysis : Cross-reference data from PubChem, ECHA, and peer-reviewed studies to identify outliers. For example, conflicting IC50 values may arise from differences in assay conditions (e.g., ATP concentration in kinase assays) .

- Standardized Protocols : Replicate assays using identical cell lines (e.g., HEK293 for receptor-binding studies) and controls (e.g., Mabuterol as a positive control for β-adrenergic activity) .

Q. How can computational modeling guide the optimization of synthetic yields?

Methodological Answer:

- DFT Calculations : Predict reaction pathways for trifluoromethylation. For example, B3LYP/6-31G* simulations show that Cu-mediated CF3 transfer has a lower activation barrier (~15 kcal/mol) compared to radical pathways .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to identify optimal catalysts (e.g., Pd/C for hydrogenation steps) and solvent systems (e.g., THF/water for biphasic reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.